

molecular weight of 4-sulfamoylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-sulfamoylbenzenesulfonyl
Chloride

Cat. No.: B1278480

[Get Quote](#)

An In-depth Technical Guide to **4-Sulfamoylbenzenesulfonyl Chloride**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **4-sulfamoylbenzenesulfonyl chloride**, also known as 4-(aminosulfonyl)benzenesulfonyl chloride. It details the compound's chemical and physical properties, outlines key experimental protocols for its synthesis and derivatization, and discusses its applications as a crucial intermediate in the development of sulfonamide-based therapeutics.

Chemical Properties and Data

4-Sulfamoylbenzenesulfonyl chloride is a bifunctional organic compound containing both a sulfamoyl ($-\text{SO}_2\text{NH}_2$) group and a sulfonyl chloride ($-\text{SO}_2\text{Cl}$) group attached to a benzene ring at para positions. The sulfonyl chloride moiety is a highly reactive electrophile, making the compound an excellent building block for the synthesis of a wide range of sulfonamide derivatives. The sulfamoyl group can also be a key pharmacophore, contributing to the biological activity of the final molecule.

The key quantitative properties of **4-sulfamoylbenzenesulfonyl chloride** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₆ CINO ₄ S ₂	[1] [2] [3]
Molecular Weight	255.70 g/mol	[1] [2] [4]
CAS Number	46249-41-6	[2] [3]
Appearance	Solid	[1] [5]
SMILES	NS(=O)(=O)c1ccc(cc1)S(Cl)(=O)=O	[1] [5]
InChIKey	LLFQHNCOIPUFIJ-UHFFFAOYSA-N	[1] [5]
Computed Properties		
TPSA	94.3 Å ²	[2]
XLogP3	0.5	[3]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	4	[2]
Rotatable Bonds	2	[2]

Synthesis of Sulfonyl Chlorides

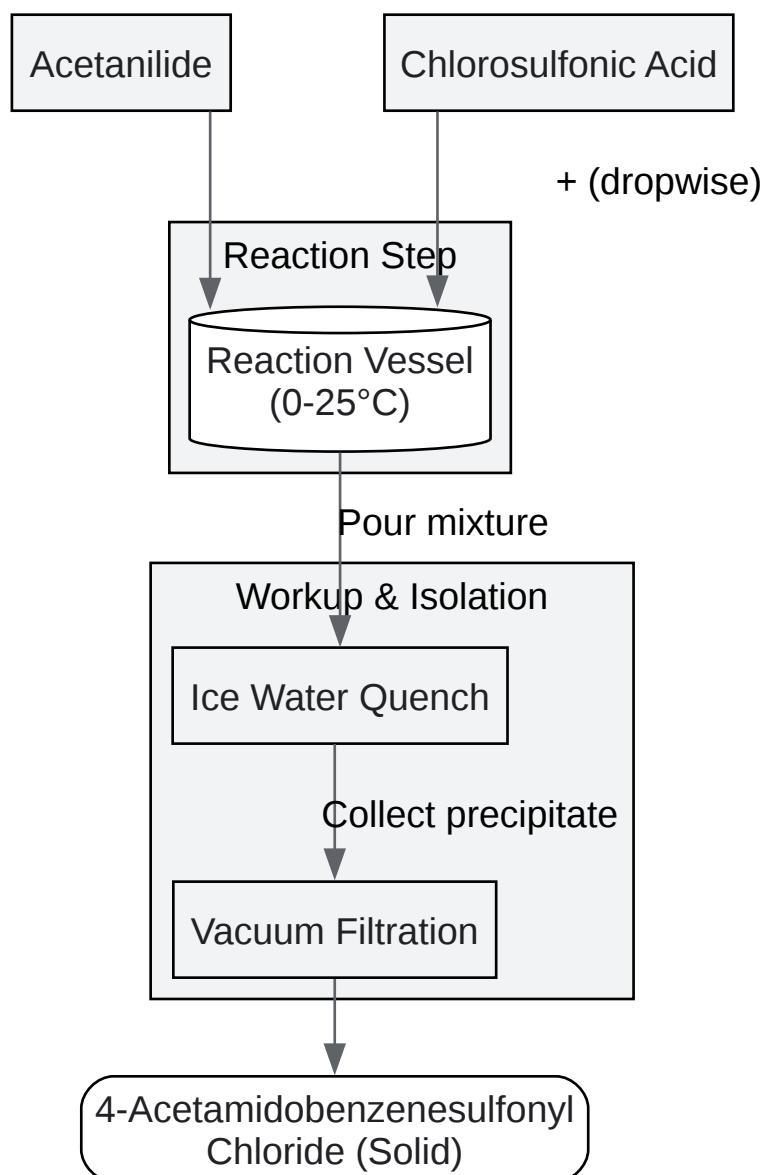
The synthesis of aryl sulfonyl chlorides is a fundamental transformation in organic chemistry. While a specific, peer-reviewed protocol for **4-sulfamoylbenzenesulfonyl chloride** is not readily available, its synthesis can be approached through established methods. One common strategy is the direct chlorosulfonation of a substituted benzene. An analogous, well-documented procedure is the synthesis of 4-acetamidobenzenesulfonyl chloride, a key step in the preparation of the antibiotic sulfanilamide.[\[6\]](#)[\[7\]](#) This process involves the electrophilic substitution of an activated benzene ring with chlorosulfonic acid.

Another modern approach involves the conversion of a pre-existing primary sulfonamide into a sulfonyl chloride, which is particularly useful for late-stage functionalization of complex molecules.[\[5\]](#)

Experimental Protocol: Synthesis of a Structurally Related Aryl Sulfonyl Chloride

The following protocol details the synthesis of 4-acetamidobenzenesulfonyl chloride from acetanilide. This procedure illustrates the core principles that would apply to the synthesis of **4-sulfamoylbenzenesulfonyl chloride** from a suitable precursor like benzenesulfonamide.

Reaction: Synthesis of 4-Acetamidobenzenesulfonyl Chloride


Materials:

- Acetanilide
- Chlorosulfonic acid (ClSO_3H)
- Crushed ice and water
- 50 mL round-bottom flask
- Stir bar
- Claisen adapter
- Dropping funnel
- Vacuum distillation adapter and tubing
- Water aspirator
- Beaker
- Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

- Place 2.7 g of dry acetanilide into a clean, dry 50 mL round-bottom flask equipped with a stir bar.

- Assemble the apparatus by fitting a Claisen adapter to the flask. Place a dropping funnel on the straight arm and a vacuum distillation adapter on the side arm. Connect the side arm to a water aspirator via tubing to act as a vapor sweep for the HCl gas that will evolve.
- In a fume hood, carefully measure 8.0 mL of chlorosulfonic acid and add it to the dropping funnel.
- Cool the reaction flask in an ice-water bath.
- Begin stirring the acetanilide and add the chlorosulfonic acid dropwise from the dropping funnel over a period of 10-15 minutes. Ensure the reaction does not become too vigorous.
- Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 10 minutes to ensure the reaction goes to completion.
- In a fume hood, carefully and slowly pour the reaction mixture over a large beaker containing approximately 50 g of crushed ice. Caution: This quenching process is highly exothermic and will release residual HCl gas.
- Stir the resulting slurry until all the ice has melted. The product, 4-acetamidobenzenesulfonyl chloride, will precipitate as a white solid.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with several portions of cold water to remove any remaining acid.
- The crude product can be air-dried on the filter funnel and should be used promptly in subsequent reactions due to its sensitivity to hydrolysis.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a related aryl sulfonyl chloride synthesis.

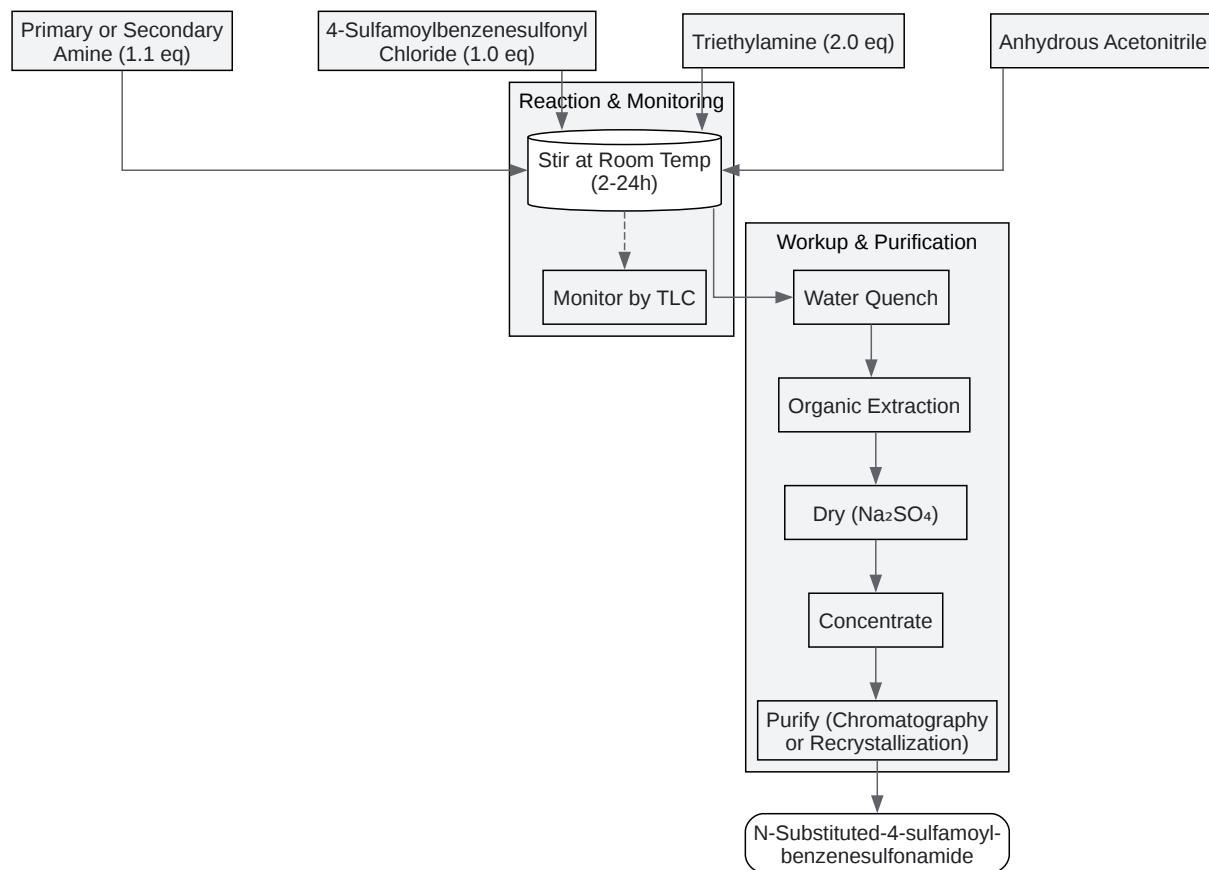
Applications in Medicinal Chemistry: Synthesis of Sulfonamides

The primary application of **4-sulfamoylbenzenesulfonyl chloride** in drug development is its use as an electrophile in reactions with primary and secondary amines to form sulfonamides. This reaction is robust and allows for the creation of large libraries of diverse molecules for screening and lead optimization.

Experimental Protocol: General Synthesis of N-Substituted-4-sulfamoylbenzenesulfonamides

This protocol is a general method for the sulfonylation of an amine using **4-sulfamoylbenzenesulfonyl chloride**, adapted from established procedures for similar sulfonyl chlorides.[\[1\]](#)

Reaction: Amine + **4-Sulfamoylbenzenesulfonyl chloride** → N-Substituted-4-sulfamoylbenzenesulfonamide

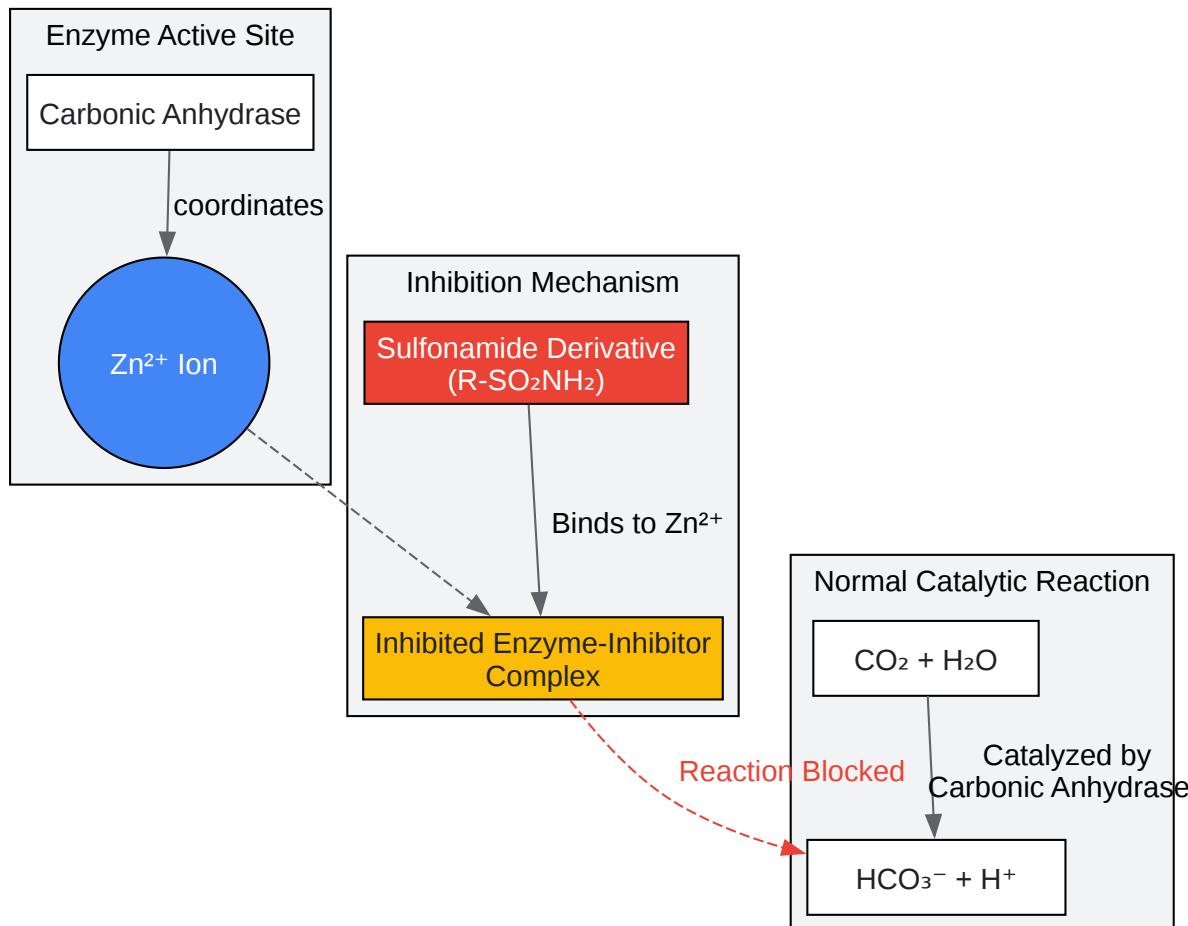

Materials:

- **4-Sulfamoylbenzenesulfonyl chloride** (1.0 eq)
- A primary or secondary amine (1.1 eq)
- Anhydrous acetonitrile (CH_3CN) or Dichloromethane (CH_2Cl_2)
- Triethylamine (Et_3N) (2.0 eq)
- Water (H_2O)
- Chloroform (CHCl_3) or Dichloromethane (CH_2Cl_2) for extraction
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard laboratory glassware, magnetic stirrer
- Rotary evaporator
- Thin Layer Chromatography (TLC) supplies

Procedure:

- In a round-bottom flask, dissolve the amine (1.1 eq) in anhydrous acetonitrile.
- Add triethylamine (2.0 eq) to the solution. Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction.

- Add **4-sulfamoylbenzenesulfonyl chloride** (1.0 eq) to the stirred solution in portions at room temperature.
- Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material (sulfonyl chloride) is consumed (typically 2-24 hours).
- Upon completion, pour the reaction mixture into a separatory funnel containing water.
- Extract the aqueous layer three times with chloroform or dichloromethane.
- Combine the organic extracts and dry them over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- The crude sulfonamide can be purified by recrystallization or column chromatography.


[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of sulfonamides.

Biological Relevance of Sulfonamide Derivatives

Derivatives synthesized from **4-sulfamoylbenzenesulfonyl chloride** are of high interest in drug discovery. The sulfonamide functional group is a key feature in a multitude of approved drugs. It acts as a versatile pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets. One of the most well-known roles of aryl sulfonamides is as inhibitors of carbonic anhydrase enzymes.

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibitors of these enzymes are used as diuretics, anti-glaucoma agents, and for other therapeutic purposes. The un-substituted sulfonamide group ($-\text{SO}_2\text{NH}_2$) can coordinate to the zinc ion (Zn^{2+}) in the enzyme's active site, effectively blocking its catalytic activity.

[Click to download full resolution via product page](#)

Caption: Inhibition of Carbonic Anhydrase by a sulfonamide derivative.

Safety and Handling

4-Sulfamoylbenzenesulfonyl chloride is classified as a corrosive substance. It is known to cause severe skin burns and eye damage.^[3] As with all sulfonyl chlorides, it is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, it should be handled in a dry environment, preferably in a fume hood, with appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a tightly sealed container in a cool, dry place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. US9725409B2 - Process for preparing 4[((benzoyl)amino)sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [molecular weight of 4-sulfamoylbenzenesulfonyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1278480#molecular-weight-of-4-sulfamoylbenzenesulfonyl-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com